molecular formula C20H23N5O4 B11270925 N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11270925
M. Wt: 397.4 g/mol
InChI Key: NXWDYBWRXREJDC-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Substitution Reactions: The phenyl groups with ethoxy and methoxy substituents are introduced through nucleophilic aromatic substitution reactions.

    Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid reacts with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its triazole core, which is known for its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Phenyl Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring, which can influence their chemical and biological properties.

Uniqueness

N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can affect its reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the carboxamide functionality, distinguishes it from other triazole derivatives.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2,5-diethoxyphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C20H23N5O4/c1-4-28-15-9-10-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-7-6-8-14(11-13)27-3/h6-12H,4-5H2,1-3H3,(H,22,26)(H2,21,23,24,25)

InChI Key

NXWDYBWRXREJDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC

Origin of Product

United States

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